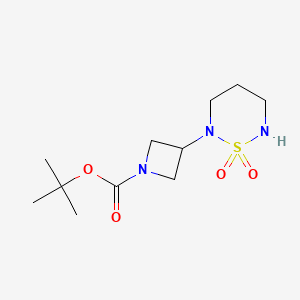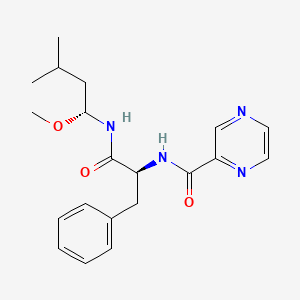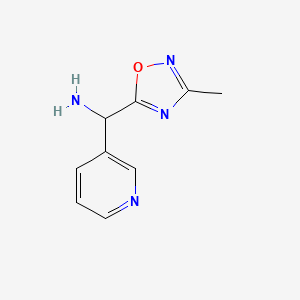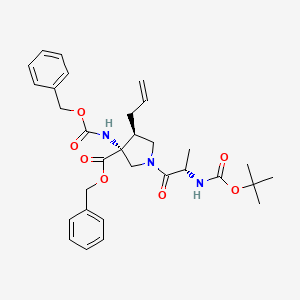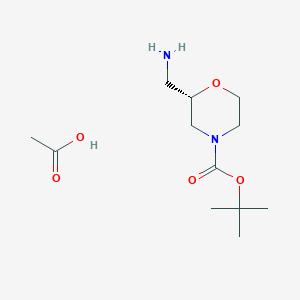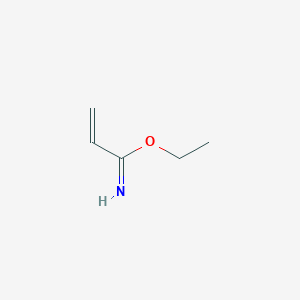
Ethyl acrylimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acrylimidate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer science, medicine, and industry. This compound is particularly interesting due to its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Ethyl acrylimidate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with an imidating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl acrylimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Polymerization: It can undergo polymerization to form polyacrylimidate, which has applications in creating hydrogels and other polymeric materials.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl acrylimidate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers, which are essential for creating advanced materials with specific properties.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions.
Industry: this compound is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of ethyl acrylimidate involves its ability to form covalent bonds with other molecules. This reactivity is due to the presence of the acrylate group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Ethyl acrylimidate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Butyl acrylimidate: Contains a butyl group, leading to different physical and chemical properties.
Acrylamide: While not an acrylimidate, acrylamide shares some reactivity and applications in polymer science.
This compound is unique due to its specific reactivity and the balance of properties provided by the ethyl group, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
ethyl prop-2-enimidate |
InChI |
InChI=1S/C5H9NO/c1-3-5(6)7-4-2/h3,6H,1,4H2,2H3 |
InChI Key |
QYLJUQZUZGRQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
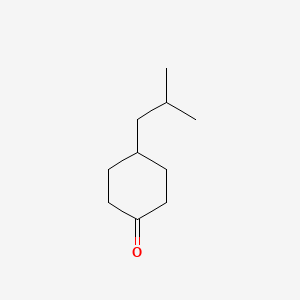
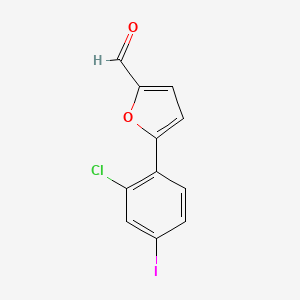
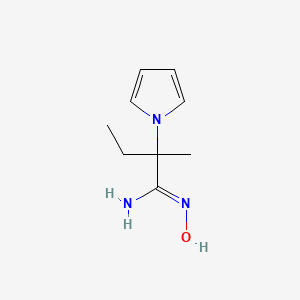
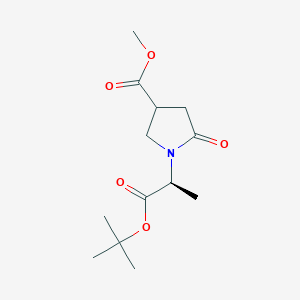
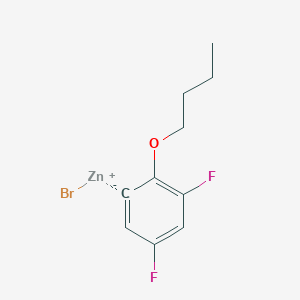
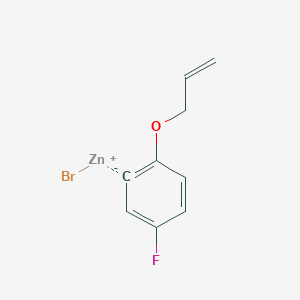
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
